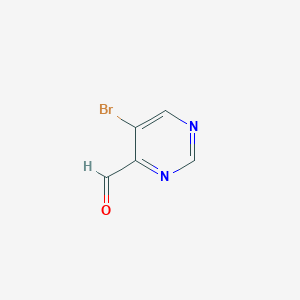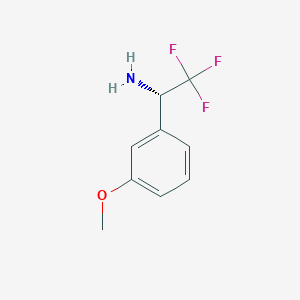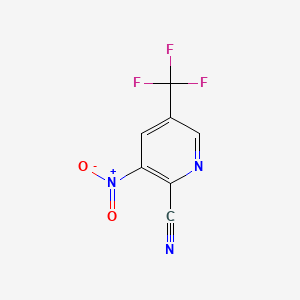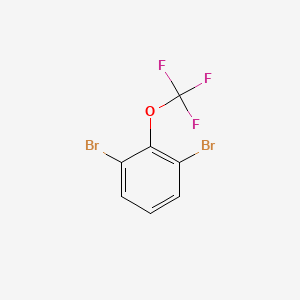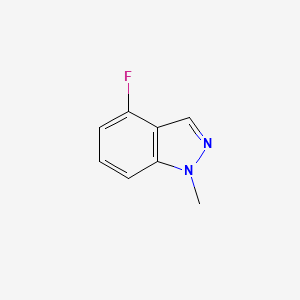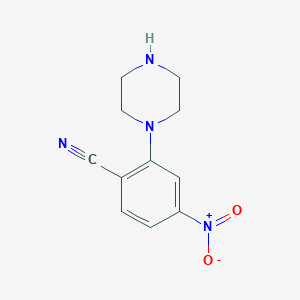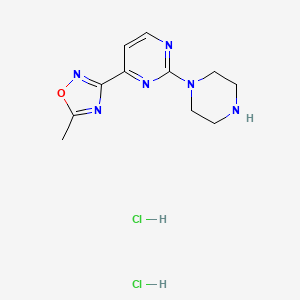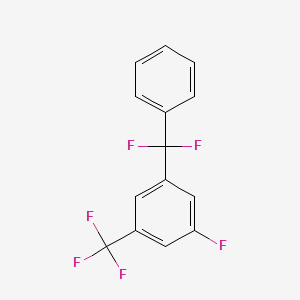
1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
The compound “1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene” is a benzene derivative with fluorine and methyl groups attached to the benzene ring . Fluorinated benzene compounds are often used in the manufacturing of various plastics, resins, synthetic fibers, rubber lubricants, dyes, detergents, drugs, and pesticides .
Synthesis Analysis
The synthesis of fluorinated benzene compounds can involve various methods. For instance, 1,3,5-tris(trifluoromethyl)benzene has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . Another method involves the use of an alkyl halide in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of fluorinated benzene compounds can be determined using various spectroscopic techniques. The presence of fluorine atoms can significantly influence the electronic structure of the benzene ring .Chemical Reactions Analysis
Fluorinated benzene compounds can undergo various chemical reactions. For example, they can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups such as fluorine can enhance the rate of these reactions .Physical And Chemical Properties Analysis
Fluorinated benzene compounds exhibit unique physical and chemical properties. They are generally nonpolar and immiscible with water but readily miscible with organic solvents . The presence of fluorine atoms can influence properties such as boiling point, density, and refractive index .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Supramolecular Chemistry Benzene-1,3,5-tricarboxamides (BTAs), structurally related to the compound , have found extensive applications in various scientific fields such as nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into nanometer-sized structures and their multivalent nature driving applications in the biomedical field. The adaptable nature of this multipurpose building block, including derivatives like 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene, promises a bright future for its applications (Cantekin, de Greef, & Palmans, 2012).
Anticonvulsant Evaluation Compounds structurally similar to 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene, specifically trifluoromethylated enaminone derivatives, have been synthesized and tested for their anticonvulsant activity. These studies indicate the potential therapeutic applications of such compounds in medical fields like neurology (Apraku & Okoro, 2019).
Fluoroalkylation in Aqueous Media The synthesis and application of fluorine-containing functionalities, akin to the compound , in aqueous media is a topic of interest due to their significant role in pharmaceuticals, agrochemicals, and functional materials. These compounds have been used in developing environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules, marking their importance in green chemistry (Song et al., 2018).
19F MRI Probe for Amyloid Detection Fluorine-19 magnetic resonance imaging (19F MRI) has utilized compounds similar to 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene as probes for detecting amyloid plaques in the brain, indicating their potential application in diagnosing neurodegenerative diseases like Alzheimer's (Yanagisawa et al., 2014).
Pain Management Research Derivatives of 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene have been synthesized and tested for their anti-hyperalgesic and anti-edematogenic actions in a pathological pain model in mice, showcasing their potential in pain management and therapeutic applications (Lobo et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[difluoro(phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-12-7-10(6-11(8-12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARXMMLTZLVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



